Elimination of Hydrogen Bond Donor Capacity via N-Methylation Relative to NH Analogs
The target compound carries an N-methyl group at position 1, reducing the hydrogen bond donor (HBD) count to 0. The closest NH-bearing analog, 6-bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (CAS 304853-34-7), possesses 1 HBD owing to the unsubstituted lactam-style nitrogen [1]. The absence of a hydrogen bond donor is a well-validated predictor of improved passive membrane permeability in central nervous system (CNS) drug design [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 6-Bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione: 1 HBD |
| Quantified Difference | HBD reduced by 1 (from 1 to 0) |
| Conditions | Computed from molecular structure; validated by ChemSrc database entries |
Why This Matters
For CNS-targeted or intracellular target screening libraries, a zero HBD count is a critical selection criterion that directly influences compound prioritization over NH analogs.
- [1] Molbase. 6-Bromo-4,4-dimethyl-1H-3,1-benzoxazine-2-thione (CAS 304853-34-7). LogP 3.5492, PSA 53.35. HBD inferred as 1 from NH in SMILES: Brc1ccc2NC(=S)OC(c2c1)(C)C. https://qiye.molbase.cn (accessed 2026-05-03). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
